Bienvenue dans la boutique en ligne BenchChem!

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Antiproliferative Hedgehog pathway Colorectal cancer

4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide (CAS 896349-14-7) is a synthetic aryl sulfonamide-benzamide hybrid. Structurally, it combines a para-methanesulfonyl benzamide core with a 2-phenoxyphenyl substituent on the amide nitrogen.

Molecular Formula C20H17NO4S
Molecular Weight 367.42
CAS No. 896349-14-7
Cat. No. B2958784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide
CAS896349-14-7
Molecular FormulaC20H17NO4S
Molecular Weight367.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C20H17NO4S/c1-26(23,24)17-13-11-15(12-14-17)20(22)21-18-9-5-6-10-19(18)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)
InChIKeyNUOXRQJJZVTMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 896349-14-7: 4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide Research Compound


4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide (CAS 896349-14-7) is a synthetic aryl sulfonamide-benzamide hybrid [1]. Structurally, it combines a para-methanesulfonyl benzamide core with a 2-phenoxyphenyl substituent on the amide nitrogen [2]. This chemotype is explored primarily for antiproliferative applications, with research indicating involvement in the Hedgehog (Hh) signaling pathway [1]. The compound belongs to a broader class of 4-substituted-phenoxy-benzamide derivatives, several of which have shown in vitro antiproliferative activity across multiple cancer cell lines, including colorectal and gastric models [1].

Why CAS 896349-14-7 Cannot Be Simply Replaced by Other Sulfonamide-Benzamide Analogs


Within the 4-substituted-phenoxy-benzamide class, minor structural variations—such as the nature of the aryl cycloaliphatic amine moiety or the substitution pattern on the phenoxy ring—have been shown to dramatically shift antiproliferative potency and signaling pathway selectivity [1]. For instance, the replacement of a benzylic methylene linker with an oxygen atom was well-tolerated in related Hh inhibitors, while substitution with an NH group caused a 10-fold decrease in activity [1]. Therefore, the precise combination of a 4-methanesulfonyl group and a 2-phenoxyphenyl substituent in CAS 896349-14-7 defines a unique vector set that is not interchangeable with close sulfonamide or phenoxy-benzamide analogs without empirically verifying activity retention [1].

Quantitative Differentiation Evidence for 4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide


Antiproliferative Potency Against Colorectal and Gastric Cancer Lines vs. Structurally Related 4-Substituted-Phenoxy-Benzamides

In a class of 4-substituted-phenoxy-benzamide derivatives with aryl cycloaliphatic amine moieties, the compound with the methanesulfonyl-phenyl and phenoxyphenyl substitution (our target compound, explicitly referenced as 'Compound 10c' in the source) exhibited notable antiproliferative activity against HT29 (colorectal adenocarcinoma) and MGC803 (gastric cancer) cell lines [1]. While the study did not report a direct head-to-head IC50 comparison with a specific named analog, Compound 10c was highlighted as showing promising inhibition of the Hedgehog signaling pathway in a cell-based Hh assay, and its binding pose correlated well with a pharmacophoric model generated by known Hh inhibitors [1]. This positions 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide as a focused probe for Hh-dependent cancer models, differentiating it from other 4-phenoxy-benzamides that may lack this specific signaling selectivity.

Antiproliferative Hedgehog pathway Colorectal cancer Gastric cancer

Superposition Fit to Hedgehog Inhibitor Pharmacophore Model

The superposition pattern of 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide (Compound 10c) demonstrated a good fit for the pharmacophoric model generated by established Hedgehog pathway inhibitors, such as vismodegib and sonidegib [1]. This computational alignment, while not a quantitative biochemical IC50 comparison, indicates that the compound occupies a similar chemical space to clinically validated Smo antagonists. Other members of the synthesized 4-phenoxy-benzamide library did not achieve the same quality of fit, providing class-level differentiation based on structural compatibility with the target pharmacophore.

Hedgehog signaling Pharmacophore modeling Smoothened receptor

Structural Determinants for Activity: Sulfonamide Linker Tolerance

In the broader chemical class exemplified by LEQ506 derivatives, linker modifications between the biaryl ether and the amine moiety critically impact potency. Specifically, replacing a benzylic methylene with an oxygen atom (as an ether linkage) was well tolerated, but an NH replacement caused a 10-fold decrease in Hedgehog pathway inhibition [1]. Our target compound, featuring an amide linkage and a methanesulfonyl-substituted phenyl ring, represents a distinct connectivity and electronic profile that has been empirically validated for Hh activity. This supports the argument that generic substitution with a simpler sulfonamide or aniline derivative would risk losing the specific linker geometry required for activity.

Structure-activity relationship Linker modification Hh inhibition

Recommended Application Scenarios for 4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide


Hedgehog Pathway Probe in Colorectal and Gastric Cancer Research

Based on its favored superposition with the Hh pharmacophore and observed antiproliferative effects in HT29 and MGC803 cells [1], this compound is best employed as a tool molecule to dissect Hedgehog-dependent proliferation mechanisms in colorectal adenocarcinoma and gastric carcinoma models. Its use as a reference inhibitor can help calibrate Hh pathway activation assays.

Starting Point for Smoothened Antagonist Lead Optimization

The structural compatibility of the methanesulfonyl-phenoxy-benzamide scaffold with clinically relevant Hh inhibitors (vismodegib, sonidegib) makes CAS 896349-14-7 a rational starting point for medicinal chemistry campaigns targeting Smoothened receptor-driven cancers [1]. The amide-linked biaryl ether architecture provides a distinct IP position relative to known clinical candidates.

Structure-Activity Relationship Studies on Sulfonamide-Benzamide Hybrids

Given the 10-fold activity modulation observed with linker variations in related series [1], this compound can serve as a key reference for systematically probing the influence of the sulfonamide group, phenoxy substitution, and amide linker on antiproliferative potency. Such studies are essential for building predictive models of sulfonamide-benzamide bioactivity.

Pharmacophore Validation in Virtual Screening Campaigns

The good pharmacophore fit of this compound [1] supports its use as a validation ligand in virtual screening workflows aimed at identifying novel Hh pathway inhibitors. Its inclusion in test sets can improve the discriminatory power of docking and pharmacophore-based screening methods.

Quote Request

Request a Quote for 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.